6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a complex organic compound notable for its potential pharmacological applications. This compound features a pyridazinone core linked to a substituted oxadiazole, which enhances its biological activity. The molecular formula is with a molecular weight of 336.37 g/mol .
Source: The compound has been synthesized and characterized in various studies, highlighting its relevance in medicinal chemistry and material science.
Classification: It belongs to the class of heterocyclic compounds, specifically pyridazinones and oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one can be approached through several methods:
The molecular structure of 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one features:
InChI=1S/C20H16N4O/c1-14(2)11-15(9-10-20(24)22-18(23)19(25)26)12-16(11)21-17(22)13(14)8/h3-10H,12H2,1-2H3
This data provides insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is not fully elucidated but is believed to involve:
The melting point and stability under different pH conditions are crucial for practical applications in pharmaceuticals.
6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one has several scientific uses:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: